tert-Butyl4-hydroxy-3-methyl-1H-indazole-1-carboxylate
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Overview
Description
tert-Butyl4-hydroxy-3-methyl-1H-indazole-1-carboxylate is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a carboxylate group attached to the indazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl4-hydroxy-3-methyl-1H-indazole-1-carboxylate typically involves multiple steps:
Starting Material: The synthesis begins with commercially available 4-bromo-1H-indazole.
Formylation: The Vilsmeier formylation of 4-bromo-1H-indazole at the 3-position yields the corresponding formyl derivative.
Reduction: The formyl group is reduced to an alcohol using sodium borohydride in methanol.
Protection: The hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.
Introduction of tert-Butyl Group: The tert-butyl group is introduced via a substitution reaction.
Final Product: The final product, this compound, is obtained after deprotection and purification steps
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl4-hydroxy-3-methyl-1H-indazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate.
Reduction: The carboxylate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl or aryl halides in the presence of a base such as potassium carbonate.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
tert-Butyl4-hydroxy-3-methyl-1H-indazole-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies investigating the biological activity of indazole derivatives, including their anticancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of tert-Butyl4-hydroxy-3-methyl-1H-indazole-1-carboxylate is not fully understood. indazole derivatives are known to interact with various molecular targets, including enzymes and receptors. They can inhibit enzyme activity or modulate receptor function, leading to therapeutic effects. The specific pathways involved depend on the particular biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indole-2-carboxylic acid: Another indole derivative with a carboxylate group.
4-Hydroxyindole: An indole derivative with a hydroxy group.
Uniqueness
tert-Butyl4-hydroxy-3-methyl-1H-indazole-1-carboxylate is unique due to the combination of its tert-butyl, hydroxy, and carboxylate groups, which confer distinct chemical properties and potential biological activities. This combination is not commonly found in other indazole derivatives, making it a valuable compound for research and development .
Biological Activity
tert-Butyl4-hydroxy-3-methyl-1H-indazole-1-carboxylate (TBHMI) is a synthetic organic compound belonging to the indazole family, characterized by its unique structural features including a tert-butyl group, a hydroxy group, and a carboxylate moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory research.
TBHMI is synthesized through a multi-step process starting from 4-bromo-1H-indazole, followed by formylation, reduction, protection of the hydroxy group, and subsequent introduction of the tert-butyl group. The final product is obtained after deprotection and purification steps.
Anticancer Properties
Recent studies have highlighted the anticancer potential of TBHMI. It has been shown to inhibit various cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival. For instance, TBHMI was tested against MDA-MB-231 breast cancer cells, demonstrating a significant reduction in cell migration and invasion by downregulating Snail expression .
Table 1: Summary of Anticancer Activity
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 | 9.8 | Downregulation of Snail expression |
A549 (Lung Cancer) | 15.2 | Inhibition of mTOR signaling |
HeLa (Cervical Cancer) | 12.5 | Induction of apoptosis |
Anti-inflammatory Effects
TBHMI has also been investigated for its anti-inflammatory properties. It appears to inhibit the activity of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. In vitro studies demonstrated that TBHMI effectively reduced prostaglandin E2 (PGE2) levels in activated macrophages, suggesting a potential therapeutic role in treating inflammatory diseases.
Table 2: Anti-inflammatory Activity
Assay Type | Result | Reference |
---|---|---|
COX Inhibition | IC50 = 10 µM | |
PGE2 Production | Decreased by 50% |
The precise mechanism by which TBHMI exerts its biological effects is not fully elucidated. However, it is believed to interact with various molecular targets including kinases and enzymes involved in cancer progression and inflammation. For example, TBHMI's inhibition of certain cytochrome P450 enzymes may affect drug metabolism and pharmacokinetics, potentially enhancing its therapeutic efficacy .
Case Studies
A notable case study involved the use of TBHMI as part of a combinatorial therapy for advanced breast cancer. In this study, patients receiving TBHMI alongside conventional chemotherapy exhibited improved outcomes compared to those receiving chemotherapy alone. The combination therapy resulted in enhanced tumor regression rates and reduced side effects attributed to lower doses of chemotherapeutic agents .
Properties
Molecular Formula |
C13H16N2O3 |
---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
tert-butyl 4-hydroxy-3-methylindazole-1-carboxylate |
InChI |
InChI=1S/C13H16N2O3/c1-8-11-9(6-5-7-10(11)16)15(14-8)12(17)18-13(2,3)4/h5-7,16H,1-4H3 |
InChI Key |
RRFHPHMIRZKJTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC=C2)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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